Cas no 1504062-62-7 (methyl 4-amino-5-bromopyrimidine-2-carboxylate)
methyl 4-amino-5-bromopyrimidine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- methyl 4-amino-5-bromopyrimidine-2-carboxylate
- 2-Pyrimidinecarboxylic acid, 4-amino-5-bromo-, methyl ester
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- Inchi: 1S/C6H6BrN3O2/c1-12-6(11)5-9-2-3(7)4(8)10-5/h2H,1H3,(H2,8,9,10)
- InChI Key: QFPMDKUCSXAQLF-UHFFFAOYSA-N
- SMILES: C1(C(OC)=O)=NC=C(Br)C(N)=N1
methyl 4-amino-5-bromopyrimidine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M289420-5mg |
Methyl 4-Amino-5-bromopyrimidine-2-carboxylate |
1504062-62-7 | 5mg |
$ 70.00 | 2022-06-04 | ||
| TRC | M289420-10mg |
Methyl 4-Amino-5-bromopyrimidine-2-carboxylate |
1504062-62-7 | 10mg |
$ 95.00 | 2022-06-04 | ||
| TRC | M289420-50mg |
Methyl 4-Amino-5-bromopyrimidine-2-carboxylate |
1504062-62-7 | 50mg |
$ 365.00 | 2022-06-04 | ||
| Enamine | EN300-157514-0.05g |
methyl 4-amino-5-bromopyrimidine-2-carboxylate |
1504062-62-7 | 95% | 0.05g |
$218.0 | 2023-05-24 | |
| Enamine | EN300-157514-0.1g |
methyl 4-amino-5-bromopyrimidine-2-carboxylate |
1504062-62-7 | 95% | 0.1g |
$326.0 | 2023-05-24 | |
| Enamine | EN300-157514-0.25g |
methyl 4-amino-5-bromopyrimidine-2-carboxylate |
1504062-62-7 | 95% | 0.25g |
$466.0 | 2023-05-24 | |
| Enamine | EN300-157514-0.5g |
methyl 4-amino-5-bromopyrimidine-2-carboxylate |
1504062-62-7 | 95% | 0.5g |
$735.0 | 2023-05-24 | |
| Enamine | EN300-157514-1.0g |
methyl 4-amino-5-bromopyrimidine-2-carboxylate |
1504062-62-7 | 95% | 1g |
$943.0 | 2023-05-24 | |
| Enamine | EN300-157514-2.5g |
methyl 4-amino-5-bromopyrimidine-2-carboxylate |
1504062-62-7 | 95% | 2.5g |
$1848.0 | 2023-05-24 | |
| Enamine | EN300-157514-5.0g |
methyl 4-amino-5-bromopyrimidine-2-carboxylate |
1504062-62-7 | 95% | 5g |
$2732.0 | 2023-05-24 |
methyl 4-amino-5-bromopyrimidine-2-carboxylate Suppliers
methyl 4-amino-5-bromopyrimidine-2-carboxylate Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on methyl 4-amino-5-bromopyrimidine-2-carboxylate
Methyl 4-Amino-5-Bromopyrimidine-2-Carboxylate: A Comprehensive Overview
Methyl 4-amino-5-bromopyrimidine-2-carboxylate, identified by the CAS number 1504062-62-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which are well-known for their diverse biological activities and applications in drug discovery. The structure of methyl 4-amino-5-bromopyrimidine-2-carboxylate consists of a pyrimidine ring substituted with an amino group at position 4, a bromine atom at position 5, and a methyl ester group at position 2. These substituents contribute to the compound's unique chemical properties and biological functions.
Recent studies have highlighted the potential of methyl 4-amino-5-bromopyrimidine-2-carboxylate as a promising candidate in the development of novel therapeutic agents. Researchers have explored its role in inhibiting specific enzymes and proteins associated with various diseases, including cancer and inflammatory disorders. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. This finding underscores its potential as an anticancer agent.
In addition to its enzymatic inhibition properties, methyl 4-amino-5-bromopyrimidine-2-carboxylate has also been investigated for its ability to modulate cellular signaling pathways. A research team from the University of California reported that this compound can effectively suppress the NF-kB pathway, a critical mediator of inflammation and immune responses. This discovery opens new avenues for its application in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis of methyl 4-amino-5-bromopyrimidine-2-carboxylate involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. Key steps include the preparation of the pyrimidine ring, substitution reactions to introduce the amino and bromine groups, and esterification to form the methyl ester. These steps require precise control over reaction conditions to ensure high yields and purity of the final product.
From an analytical standpoint, the characterization of methyl 4-amino-5-bromopyrimidine-2-carboxylate has been carried out using advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide detailed insights into its molecular structure, purity, and stability. For example, NMR analysis confirms the presence of specific proton environments corresponding to the amino, bromine, and ester groups, while X-ray crystallography reveals its three-dimensional molecular arrangement.
The pharmacokinetic properties of methyl 4-amino-5-bromopyrimidine-2-carboxylate have also been extensively studied to evaluate its suitability as a drug candidate. Preclinical studies in animal models indicate that this compound exhibits moderate bioavailability and favorable pharmacokinetic profiles. However, further research is required to optimize its solubility and absorption characteristics for potential clinical use.
In conclusion, methyl 4-amino-5-bromopyrimidine-2-carboxylate represents a valuable addition to the portfolio of pyrimidine derivatives with significant therapeutic potential. Its unique chemical structure, combined with promising biological activities, positions it as a compelling candidate for further exploration in drug development. As research continues to uncover new insights into its mechanisms of action and therapeutic applications, this compound is likely to play an increasingly important role in advancing medical science.
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